6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHNQMGOJYXLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine are highlighted through comparisons with analogous derivatives. Key differences in substituents, electronic effects, and biological relevance are summarized below.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Substituents like isopropyl (C3) or trimethylpyrazole (C3) enhance lipophilicity but may compromise solubility .
Functional Group Contributions :
- Carboxylic acid derivatives (e.g., C4-carboxylic acid) introduce ionizable groups, improving water solubility and enabling salt formation for enhanced bioavailability .
- Amine groups (C3) in the parent compound facilitate hydrogen bonding, critical for interactions with biological targets like ATP-binding pockets in kinases .
Synthetic Accessibility :
- The parent compound’s simpler structure allows straightforward synthesis via cyclocondensation reactions. In contrast, derivatives with complex substituents (e.g., difluoromethoxyphenyl) require multi-step protocols, as seen in .
Biological Relevance :
- The difluoromethoxy group in 6-[4-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid enhances metabolic stability by resisting oxidative degradation, a common issue with methoxy groups .
- Trimethylpyrazole -containing analogues may exhibit improved selectivity for specific kinase isoforms due to steric complementarity .
Biological Activity
6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications for drug development.
Chemical Structure and Properties
This compound is characterized by its oxazole and pyridine rings. The presence of the methyl group at the 6-position of the oxazole ring contributes to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors under acidic or basic conditions.
- Cyclization : Cyclization reactions can form the oxazole and pyridine rings simultaneously.
Anticancer Properties
Recent studies have indicated that derivatives of oxazolo[5,4-b]pyridines exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that these compounds inhibit the growth of cancer cells such as lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) with half-maximal cytotoxic concentrations (CC50) ranging from 58.44 to 224.32 µM .
| Compound | Cancer Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 58.44 ± 8.75 | |
| Similar Compound A | MCF7 | 99.87 ± 10.90 | |
| Similar Compound B | HT29 | 129.41 ± 10.04 |
The mechanism of action for compounds containing the oxazolo[5,4-b]pyridine structure often involves:
- Inhibition of Kinases : Many derivatives act as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and Aurora A kinase.
- Induction of Apoptosis : These compounds may activate apoptotic pathways through the caspase cascade or inhibit angiogenesis, leading to reduced tumor growth .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of oxazolo[5,4-b]pyrimidine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, showcasing their potential as therapeutic agents .
- Inhibition Studies : Another investigation focused on the inhibition of adenosine kinase and JAK kinases by related compounds, suggesting that these mechanisms contribute to their overall anticancer efficacy .
Q & A
Basic: What are the most reliable synthetic routes for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from functionalized pyridine precursors. Key steps include cyclization to form the oxazole ring and subsequent methylation/amination. For example, analogous oxazolo-pyridine derivatives are synthesized via condensation of chloropyridine intermediates with hydroxylamine derivatives, followed by catalytic hydrogenation or Pd-mediated coupling for functionalization . Optimization involves adjusting solvent systems (e.g., DMF or dioxane), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) to improve yield and purity .
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
Combined spectroscopic and chromatographic methods are essential:
- HPLC/MS : To assess purity and confirm molecular weight.
- NMR (¹H/¹³C) : For structural elucidation, particularly to distinguish regioisomers of the oxazole-pyridine core .
- X-ray crystallography : To resolve ambiguous stereochemistry or hydrogen-bonding patterns, using programs like SHELXL for refinement .
Advanced: How can researchers evaluate the biological activity of this compound, particularly its interaction with kinase targets like FGFRs?
Mechanistic studies require:
- In vitro kinase assays : Measure inhibition potency (IC₅₀) against FGFR isoforms using recombinant proteins and ATP-competitive assays .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) with dose-response curves.
- Molecular docking : Use tools like AutoDock Vina to predict binding modes to FGFR active sites, guided by crystallographic data of similar scaffolds .
Advanced: What computational strategies are effective for predicting the physicochemical properties and reactivity of this heterocycle?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution .
- Molecular dynamics (MD) simulations : Model solvation effects in biological membranes or aqueous environments using AMBER or GROMACS .
- QSAR models : Corlate substituent effects (e.g., methyl vs. halogen groups) with bioactivity data to guide analog design .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- High-resolution data collection : Use synchrotron radiation for small-molecule crystals (≤1.0 Å resolution).
- SHELX suite : Refine hydrogen-bonding networks and validate via R-factors (<5%). Graph-set analysis can classify intermolecular interactions (e.g., D(2) motifs for dimeric assemblies) .
- Twinned data handling : Employ SHELXL’s TWIN/BASF commands for challenging crystals .
Advanced: How should researchers address contradictions in reported synthetic yields or biological data for this compound?
- Systematic reproducibility checks : Vary catalysts (e.g., Pd vs. Cu), solvents, and protecting groups.
- Meta-analysis : Compare datasets across literature (e.g., PubChem, patents) to identify trends. For bioactivity discrepancies, validate assays using standardized protocols (e.g., ATP concentrations in kinase assays) .
- Control experiments : Rule out off-target effects using knock-out cell lines or competitive inhibitors .
Advanced: What strategies enhance the selectivity of this compound for specific biological targets in SAR studies?
- Bioisosteric replacement : Substitute the methyl group with CF₃ or cyclopropyl to modulate steric/electronic profiles .
- Proteome-wide profiling : Use kinome screens (e.g., KINOMEscan) to identify off-target interactions and refine substituents .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve cell permeability and target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
